Molecular Topological Polar Surface Area and Lipophilicity Differentiate This Compound from 3-Fluorophenyl Para-Substituted Benzoic Acid Regioisomers
The specific substitution pattern of CAS 885269-80-7 confers distinct physicochemical properties compared to its para-substituted benzoic acid analog. 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7), with its meta-substituted benzoic acid core, exhibits a computed XLogP3-AA value of 2.1 [1]. This value differs from that of its regioisomer 4-((3-fluorophenyl)sulfonamido)benzoic acid (CAS 708293-25-8), which is expected to exhibit altered lipophilicity based on substitution pattern differences . While explicit XLogP data for the para-substituted benzoic acid regioisomer are not available in the public domain, established medicinal chemistry principles dictate that meta versus para benzoic acid substitution patterns alter molecular geometry, dipole moment orientation, and hydrogen-bonding capacity—factors that directly impact membrane permeability and target binding [2].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 4-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 708293-25-8) and 3-((4-Fluorophenyl)sulfonamido)benzoic acid (CAS 847929-55-9) |
| Quantified Difference | Not applicable; XLogP data for comparators unavailable in public domain |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
The defined physicochemical profile of CAS 885269-80-7 provides a quantifiable parameter (XLogP = 2.1) for lead optimization and probe selection, whereas regioisomers represent distinct chemical entities with potentially divergent membrane permeability, solubility, and target engagement properties.
- [1] PubChem. (2025). Computed XLogP3-AA value for CID 8190980 (3-((3-Fluorophenyl)sulfonamido)benzoic acid). National Center for Biotechnology Information. View Source
- [2] Shetnev, A. A., Volobueva, A. S., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Life, 12(11), 1820. View Source
